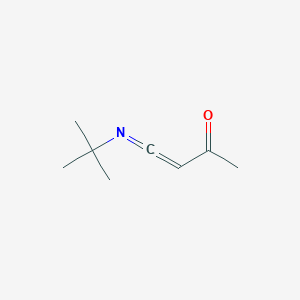
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol is a chemical compound that combines the properties of benzoic acid and 2,5-dimethylhex-3-yne-2,5-diol Benzoic acid is a simple aromatic carboxylic acid, while 2,5-dimethylhex-3-yne-2,5-diol is an alkyne with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylhex-3-yne-2,5-diol typically involves the addition of acetone to acetylene . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3COCH3+HC≡CH→HOCH2C(CH3)2C≡CC(CH3)2OH
For the preparation of benzoic acid;2,5-dimethylhex-3-yne-2,5-diol, the synthesized 2,5-dimethylhex-3-yne-2,5-diol is reacted with benzoic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This includes the use of catalysts, temperature control, and purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in 2,5-dimethylhex-3-yne-2,5-diol can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of nitrobenzoic acid, sulfonic acid derivatives, and halogenated benzoic acids.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of resins, coatings, and as a defoamer and coupling agent.
Wirkmechanismus
The mechanism of action of benzoic acid;2,5-dimethylhex-3-yne-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the alkyne group can participate in reactions with nucleophiles. The aromatic ring of benzoic acid can undergo electrophilic substitution, affecting its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylhex-3-yne-2,5-diol: Similar structure but lacks the benzoic acid moiety.
Benzoic Acid: Simple aromatic carboxylic acid without the alkyne and diol functionalities.
Tetramethylbutynediol: Another alkyne diol with similar properties but different molecular structure.
Uniqueness
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol is unique due to the combination of an aromatic carboxylic acid with an alkyne diol
Eigenschaften
CAS-Nummer |
10596-74-4 |
|---|---|
Molekularformel |
C22H26O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
benzoic acid;2,5-dimethylhex-3-yne-2,5-diol |
InChI |
InChI=1S/C8H14O2.2C7H6O2/c1-7(2,9)5-6-8(3,4)10;2*8-7(9)6-4-2-1-3-5-6/h9-10H,1-4H3;2*1-5H,(H,8,9) |
InChI-Schlüssel |
XWBILRHYHRAYTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC(C)(C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



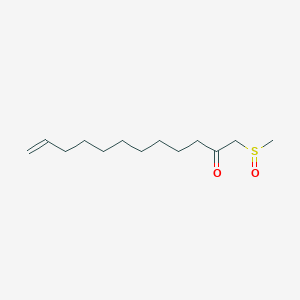
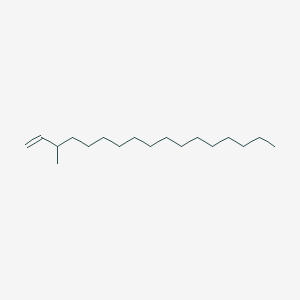

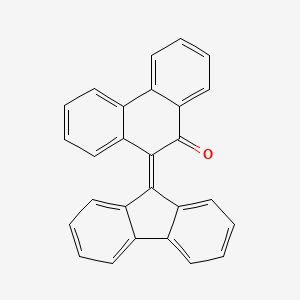
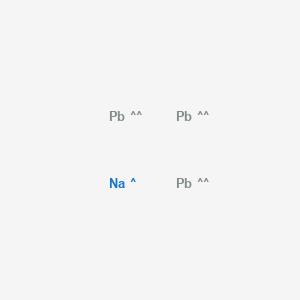
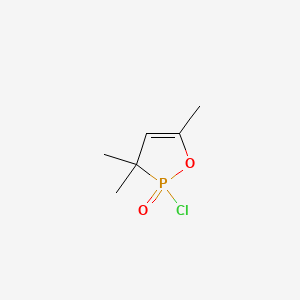
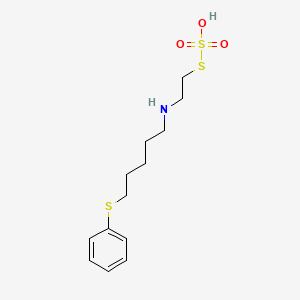
![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
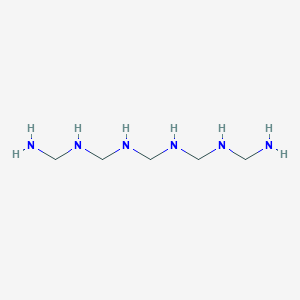
![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)

